Acenaphthylene

Beschreibung

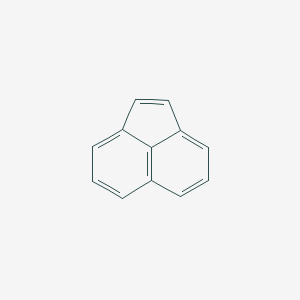

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

acenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-01-5 | |

| Record name | Polyacenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3023845 | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122.0 °C (251.6 °F) - closed cup | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00668 [mmHg], 0.0048 mm Hg at 25 °C | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol | |

CAS No. |

208-96-8, 34493-60-2 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000208968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACENAPHTHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z25C36811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200.3 to 202.1 °F (NTP, 1992), 89.4 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Derivatization Strategies for Acenaphthylene

Dehydrogenation Processes for Acenaphthylene Production from Acenaphthene (B1664957)

The primary industrial method for producing this compound is through the dehydrogenation of acenaphthene, which is readily available from coal tar. wikipedia.orgtpsgc-pwgsc.gc.ca This process involves the removal of two hydrogen atoms from the five-membered ring of acenaphthene to introduce a double bond.

Vapour phase catalytic dehydrogenation is the most common and efficient method for the large-scale production of this compound. wikipedia.orgnih.gov This process involves passing acenaphthene vapor over a heated catalyst bed. Research has shown that high yields of this compound, in the range of 92-93%, can be achieved through this method. bac-lac.gc.caresearchgate.net The use of steam as a diluent for the acenaphthene vapor has been found to be particularly beneficial to the reaction. researchgate.net

Several catalyst systems have been investigated for this process. An early example used a catalyst composed of 90% alumina (B75360) and 10% manganese dioxide at temperatures between 450°C and 480°C, achieving a 70% yield. bac-lac.gc.ca Other studies have explored different catalysts and conditions to optimize the conversion and selectivity. The choice of catalyst is crucial as it can influence the formation of by-products such as naphthalene (B1677914) and α-methylnaphthalene under certain operational conditions. researchgate.net Supported platinum catalysts are also effective for the dehydrogenation of hydroaromatic compounds. acs.org

Table 1: Catalysts and Conditions for Vapour Phase Dehydrogenation of Acenaphthene

| Catalyst System | Temperature (°C) | Diluent | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 90% Alumina, 10% Manganese Dioxide | 450-480 | Air | 70 | bac-lac.gc.ca |

| Various (unspecified) | Not specified | Steam | 92-93 | bac-lac.gc.caresearchgate.net |

| Li₂CO₃-doped Pt-Al₂O₃ | 380 | None specified | Not quantified | acs.org |

Targeted Synthesis of this compound Derivatives

The double bond in the five-membered ring of this compound and the aromatic naphthalene core provide multiple sites for functionalization, allowing for the synthesis of a wide range of derivatives.

Alkylation of this compound can introduce alkyl groups at various positions. Reductive alkylation using methyl iodide is one method to introduce a methyl group at the 1-position of the acenaphthene skeleton, which can then be oxidized to the corresponding this compound, though this oxidation can produce side products. universiteitleiden.nl A more controlled synthesis of 1-methylthis compound (B15367223) involves the cyclization of naphthalene-1-acetic acid, followed by reaction with methyllithium. universiteitleiden.nl Friedel-Crafts alkylation of the related compound naphthalene at low temperatures typically yields the 1-alkylated product. iptsalipur.org The synthesis of 1,2-dihydro-1,2-dimethyl-acenaphthylene involves the reduction of this compound followed by alkylation. ontosight.ai

Halogenation introduces one or more halogen atoms onto the this compound structure. The positions most susceptible to substitution on the acenaphthene ring are the 3 and 5 positions. bac-lac.gc.ca Direct bromination of this compound can yield 1,2-dibromoacenaphthene. bac-lac.gc.ca Alternatively, the halogenation of acenaphthene, the saturated precursor, has been shown to yield derivatives with the halogen primarily in the naphthalene nucleus, predominantly at the 5-position. bac-lac.gc.ca Subsequent dehydrogenation can then produce the 5-halothis compound derivative. The synthesis of 5,6-diaminothis compound, for example, involves a sequence of nitration of acenaphthene, followed by bromination, elimination to form the double bond, and finally reduction. thieme-connect.com

Reduction of this compound is a common derivatization strategy. Catalytic hydrogenation readily reduces the double bond of the ethylene (B1197577) bridge to yield the more saturated compound, acenaphthene. wikipedia.org Chemical reduction using alkali metals like sodium or potassium can afford the radical anion, sodium or potassium acenaphthalenide. wikipedia.org This radical anion is a strong reducing agent. wikipedia.org The reduction of dinitrothis compound to diaminothis compound has been successfully achieved using sodium dithionite, which selectively reduces the nitro groups while leaving the reactive double bond intact. thieme-connect.com This was found to be a superior method compared to others that also reduced the double bond. thieme-connect.com

Palladium-catalyzed reactions are powerful tools for constructing complex aromatic systems. Recent research has focused on using these methods to synthesize this compound-fused heteroarenes. nih.govnih.gov One efficient strategy involves a palladium-catalyzed cascade reaction that begins with a Suzuki-Miyaura cross-coupling between a 1,8-dihalonaphthalene and a heteroarylboronic acid or ester. nih.govnih.gov This is followed by an intramolecular C-H arylation under the same reaction conditions to form the fused five-membered ring, yielding the final heterocyclic fluoranthene (B47539) analogue. nih.govnih.gov This method allows for the synthesis of this compound fused with a variety of five- and six-membered heterocycles, including thiophene, furan, pyrazole, and pyridine, in good to high yields (45–90%). nih.govnih.gov

Another approach is the palladium-catalyzed annulation of 1,8-dibromonaphthalene (B102958) with internal alkynes to produce 1,2-disubstituted acenaphthylenes in moderate to good yields. thieme-connect.com This method avoids the need for organometallic reagents. thieme-connect.com These advanced synthetic strategies open pathways to novel polycyclic aromatic compounds with unique electronic and photophysical properties. researchgate.netresearchgate.net

Table 2: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1,8-Dihalonaphthalenes, Heteroarylboronic acids/esters | Pd catalyst | This compound-fused heteroarenes | 45-90 | nih.govnih.gov |

| 1,8-Dibromonaphthalene, Internal alkyne | Pd catalyst | 1,2-Disubstituted acenaphthylenes | Moderate to good | thieme-connect.com |

| 1,8-Dibromonaphthalene, Naphthylboronic ester | Pd(dppf)Cl₂·CH₂Cl₂ | Tetramethoxybenzo[j]fluoranthene derivative | 52 | researchgate.net |

Palladium-Catalyzed Reaction Cascades for Fused Heteroarenes

Suzuki–Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of this compound-based structures. A particularly effective strategy involves a palladium-catalyzed cascade reaction that begins with a Suzuki-Miyaura coupling. beilstein-journals.orgresearchgate.net This process typically pairs 1,8-dihalonaphthalenes with a variety of arylboronic acids or esters. beilstein-journals.orgnih.gov For instance, 1,8-diiodonaphthalene (B175167) has been successfully coupled with a broad range of arylboronic acids and esters to produce substituted fluoranthenes in good to high yields. nih.gov This method has been applied to synthesize 1,2-diaryl-substituted this compound derivatives, which are valuable precursors for more complex molecules. researchgate.net The versatility of the Suzuki-Miyaura coupling allows for the introduction of diverse aryl groups onto the this compound scaffold, enabling the fine-tuning of its electronic and photophysical properties. researchgate.net

The efficiency of this reaction is demonstrated in the synthesis of this compound-fused heteroarenes. The initial Suzuki-Miyaura cross-coupling is followed by a subsequent intramolecular C–H arylation under the same reaction conditions, leading to the final product in a one-pot process. beilstein-journals.orgresearchgate.net This cascade approach is highly efficient for creating heterocyclic fluoranthene analogues. beilstein-journals.orgbeilstein-journals.org

Intramolecular C–H Arylation

Intramolecular C–H arylation serves as a powerful subsequent step in cascade reactions initiated by Suzuki-Miyaura coupling for the synthesis of this compound-fused systems. beilstein-journals.orgresearchgate.netnih.gov This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond, effectively cyclizing the intermediate generated from the initial cross-coupling to form the fluoranthene core. beilstein-journals.org The cascade process, combining Suzuki-Miyaura coupling with intramolecular C–H arylation, allows for the synthesis of a wide array of this compound-fused heteroarenes, including those containing thiophene, furan, pyrazole, pyridine, and pyrimidine (B1678525) rings, with yields ranging from 45–90%. beilstein-journals.orgresearchgate.netnih.gov

This methodology has proven effective with both heteroarylboronic acids and various boronic esters as coupling partners. beilstein-journals.orgresearchgate.net For example, the reaction between 1,8-diiodonaphthalene and thiophene-3-ylboronic acid derivatives proceeds smoothly to afford the corresponding this compound-fused thiophene. beilstein-journals.org The method's utility was further showcased in a concise, four-step formal total synthesis of the fungal natural product bulgarein. researchgate.net

Table 1: Synthesis of this compound-Fused Heteroarenes via Pd-Catalyzed Suzuki–Miyaura/C–H Arylation Cascade beilstein-journals.orgresearchgate.net

| 1,8-Dihalonaphthalene | (Hetero)arylboronic Acid/Ester | Resulting Heterocyclic Fluoranthene Analogue | Yield (%) |

| 1,8-Diiodonaphthalene | Thiophene-3-ylboronic acid | Acenaphtho[1,2-b]thiophene | 75 |

| 1,8-Diiodonaphthalene | Furan-3-ylboronic acid | Acenaphtho[1,2-b]furan | 71 |

| 1,8-Diiodonaphthalene | 1-Phenyl-1H-pyrazole-4-boronic acid | 7-Phenyl-7H-acenaphtho[1,2-c]pyrazole | 90 |

| 1,8-Diiodonaphthalene | Pyridin-4-ylboronic acid | Benzo[l]acephenanthrylene (Azafluoranthene) | 65 |

| 1,8-Diiodonaphthalene | Benzofuran-2-ylboronic acid | Acenaphtho[1,2-b]benzofuran | 55 |

| 1,8-Dibromonaphthalene | 2,4-Dimethoxyphenylboronic acid | 8,9-Dimethoxybenzo[j]fluoranthene | 52 |

Synthesis of Spiro this compound Heterocycles via Multicomponent Reactions

Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of complex spiro this compound heterocycles from simple starting materials in a single step. researchgate.netdntb.gov.ua Acenaphthenequinone (B41937) is a key building block in these reactions, reacting with various substrates to form diverse spiro compounds. researchgate.netresearchgate.net These reactions are prized for their atom economy, high yields, and often environmentally friendly conditions. researchgate.netcbijournal.com

One common approach is the 1,3-dipolar cycloaddition reaction, which is a three-component process used to generate structurally complex and biologically active spiro-heterocycles. researchgate.net For example, the reaction of acenaphthenequinone, primary amines, and β-nitrostyrenes can produce spiro[this compound-1,2′-pyrrolidine]-2-one derivatives. researchgate.net Another prominent example is the four-component reaction of acenaphthenequinone, hydrazine, an acetylenedicarboxylate, and malononitrile, which yields spiro[acenaphthyl-3,4'-pyrano[2,3-c]pyrazoles]. rhhz.net The development of ultrasound-promoted MCRs in aqueous media further enhances the sustainability of these synthetic routes. cbijournal.com

Table 2: Examples of Multicomponent Reactions for Spiro this compound Synthesis

| Starting Materials | Key Reaction Type | Resulting Spiro Heterocycle | Reference |

| Acenaphthenequinone, Anilines, 3-Mercaptopropionic acid | Three-component condensation | Spiro[this compound-thiazine]diones | cbijournal.com |

| Acenaphthenequinone, Hydrazine, Dimethyl acetylenedicarboxylate, Malononitrile | Four-component domino reaction | Spiro[acenaphthyl-3,4'-pyrano[2,3-c]pyrazoles] | rhhz.net |

| Acenaphthenequinone, Primary amines, β-Nitrostyrenes | [3+2] Cycloaddition | Spiro[this compound-1,2′-pyrrolidine]-2-ones | researchgate.net |

| Acenaphthenequinone, Pyrazolones/Barbituric acid, 1,1-Bis(methylthio)-2-nitroethene, Alkylamines | Four-component condensation | Spiropyrano this compound derivatives | researchgate.net |

Acenaphthenequinone as a Building Block in Synthesis

Acenaphthenequinone is a versatile and fundamental building block in organic synthesis, primarily due to the reactivity of its two carbonyl groups. researchgate.netresearchgate.net Its applications extend beyond MCRs to the synthesis of a wide range of derivatives. For instance, acenaphthenequinone can be readily prepared from 1-acenaphthenone (B129850) by oxidation with N-bromosuccinimide in dimethyl sulfoxide (B87167) in high yield. researchgate.net

The reactions of acenaphthenequinone are diverse:

Condensation Reactions: It undergoes condensation with amino acids to form 'NNOO' type tetradentate Schiff base ligands, which can then be complexed with metals like copper(II). derpharmachemica.com It also reacts with 4,4'4''-(1,3,5-triazine-2,4,6-triyl)trianiline to prepare photosensitive triazine-based covalent organic frameworks (COFs). researchgate.net

Reduction Reactions: As a consequence of its conjugated system, acenaphthenequinone is easily reduced. researchgate.net Clemmensen reduction with amalgamated zinc gives acenaphthene, while reduction in the presence of platinum in ethanol (B145695) yields a mixture of cis- and trans-acenaphthylenediols. researchgate.net

Rearrangement Reactions: Reaction with diazomethane (B1218177) can lead to ring expansion, and treatment of its cyanohydrin derivative with a base can cause a facile acyl rearrangement to form peri-ring-expanded naphthalides. researchgate.net

Acenaphthene-Based N-Heterocyclic Carbene Metal Complex Synthesis

Acenaphthene-based N-heterocyclic carbenes (NHCs), particularly those derived from bis(imino)acenaphthene (BIAN), are a privileged class of ligands in modern catalysis. dntb.gov.uaresearchgate.net These NHC-BIAN ligands combine the steric bulk of the acenaphthene backbone with the strong σ-donating properties of NHCs, leading to highly stable and active metal complexes. dntb.gov.uamdpi.com

The synthesis typically begins with the preparation of BIAN ligands, which are then reduced to the corresponding 1,2-diamines. acs.org A ring-closing reaction of the diamine with triethyl orthoformate in an acidic solution furnishes the imidazolinium salt, which is the direct precursor to the NHC ligand. acs.org Deprotonation of this salt in the presence of a metal source yields the desired NHC metal complex. rsc.org A variety of metal complexes have been synthesized, including those of palladium, nickel, gold, silver, and copper. mdpi.comacs.orgrsc.org These complexes, especially the PEPPSI-type palladium complexes, have demonstrated significant catalytic activity in cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions. mdpi.com

Table 3: Acenaphthene-Based NHC Metal Complexes and Their Applications

| NHC Precursor Source | Metal | Resulting Complex Type | Catalytic Application | Reference |

| IPr(BIAN) Imidazolium Chloride | Silver (Ag) | [IPr(BIAN)]AgCl | Precursor for other metal complexes | rsc.org |

| IPr(BIAN) Imidazolium Chloride | Gold (Au) | [IPr(BIAN)]AuCl | Gold catalysis | rsc.org |

| IPr(BIAN) Imidazolium Chloride | Iridium (Ir) | [IPr(BIAN)]Ir(COD)Cl | Carbonylation reactions | rsc.org |

| BIAN-derived Imidazolinium Salt | Palladium (Pd) | PEPPSI-type NHC-BIAN-Pd | Suzuki and Buchwald-Hartwig cross-coupling | mdpi.com |

| BIANH₄-derived Imidazolinium Salt | Copper (Cu) | [Cu(NHC)] complexes | Hydrogenation reactions (potential) | acs.org |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in the synthesis of this compound derivatives have focused on improving efficiency, selectivity, and sustainability. beilstein-journals.orgnih.gov The development of palladium-catalyzed cascade reactions that combine Suzuki-Miyaura coupling with C-H arylation represents a significant step forward, allowing for the construction of complex fused aromatic systems in a single pot. beilstein-journals.orgresearchgate.net

In the realm of catalyst development, significant efforts have been directed toward modifying the acenaphthene backbone of NHC-BIAN ligands. mdpi.com Introducing bulky groups or creating chiral versions of these ligands allows for fine-tuning of the catalyst's steric and electronic properties, which can enhance catalytic activity and enable enantioselective transformations. researchgate.netmdpi.com The heterogenization of these homogeneous catalysts onto solid supports is another area of active research, aiming to simplify catalyst recovery and reuse, which is a key principle of green chemistry. researchgate.net

Furthermore, novel approaches are emerging that align with green chemistry principles. researchgate.net The use of ultrasound irradiation to promote multicomponent reactions in water is one such example, offering an eco-friendly alternative to traditional methods that often require harsh conditions and organic solvents. cbijournal.com The development of polymer-supported catalysts, like PEG-OSO3H, which can act as both a Brønsted acid and a phase-transfer catalyst and is recyclable, also represents a sustainable approach to synthesis. cbijournal.com Additionally, photoredox catalysis is being explored as a modern tool for generating reactive intermediates under mild conditions for the synthesis of complex nitrogen-containing heterocycles. chinesechemsoc.org

Gas-Phase Atmospheric Reactions and Degradation Pathways

In the atmosphere, gaseous this compound undergoes degradation primarily through reactions with hydroxyl (OH) radicals and ozone (O3). nih.govresearchgate.net These reactions lead to the formation of a variety of oxygenated and nitrated products, contributing to the complex chemistry of atmospheric aerosols. researchgate.netresearchgate.net

Hydroxyl Radical (OH) Initiated Reactions

The reaction between this compound and the hydroxyl radical is a significant atmospheric loss process for this PAH. rsc.org Theoretical and experimental studies have shown that this reaction can proceed through two main pathways: hydrogen abstraction and hydroxyl addition. scirp.orgscirp.org The rate constant for the reaction of this compound with OH radicals has been measured to be (12.4 +/- 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 +/- 2 K. nih.gov

The abstraction of a hydrogen atom from the this compound molecule by an OH radical is a possible, though generally less favored, reaction pathway. scirp.orgiau.ir Theoretical studies have investigated the kinetics and mechanism of hydrogen abstraction from the four possible positions on the this compound molecule. iau.ir These studies indicate that hydrogen abstraction is an exergonic and exothermic process. iau.ir However, the branching ratios suggest that while products from abstraction at positions 2, 3, and 4 may be observed, this pathway is generally less significant than the addition pathway. iau.ir

The dominant reaction pathway for the OH-initiated oxidation of this compound is the addition of the hydroxyl radical to the carbon-carbon double bond in the five-membered ring. scirp.orgscirp.org This addition is an electrophilic process, and theoretical calculations have shown that the addition to the C1-site is the most energetically favorable, leading to the formation of an OH-acenaphthylene adduct. scirp.orgscirp.orgresearchgate.net This initial adduct can then undergo further reactions, including elimination or reaction with other atmospheric species. scirp.orgtaylorandfrancis.com

The OH-acenaphthylene adduct can undergo a series of complex reactions, including addition reactions with atmospheric molecules. scirp.org The formation of various products is dependent on the subsequent reaction pathways of this initial adduct.

The subsequent reactions of the OH-acenaphthylene adduct lead to a variety of degradation products. The formation mechanisms for several key products have been investigated:

Epoxides and 1-Acenaphthenone: The OH-acenaphthylene adduct can undergo further reactions to form epoxides or 1-acenaphthenone. scirp.orgscirp.org Theoretical studies suggest that the formation of 1-acenaphthenone is energetically more favorable than the formation of the corresponding epoxide. scirp.orgscirp.org The formation of 1-acenaphthenone involves a two-step process of H-atom migration followed by elimination. researchgate.netscirp.org

Dialdehydes and Other Ring-Opened Products: The major product identified from the OH radical-initiated reaction of this compound is a dialdehyde, which is a ring-opened product. nih.gov Specifically, naphthalene-1,8-dicarbaldehyde (B180751) is a major product observed in simulation chamber experiments. researchgate.net The formation of this and other dialdehydes proceeds through the reaction of the initial OH adduct with molecular oxygen, leading to the cleavage of the five-membered ring. scirp.org

Nitrothis compound: In the presence of nitrogen oxides (NOx), the OH-acenaphthylene adduct can react with nitrogen dioxide (NO2) to form nitrothis compound. scirp.orgscirp.org Theoretical studies indicate that the formation of nitrothis compound from the C1-site adduct is a favorable pathway. scirp.orgscirp.org

| Reactant | Reaction Type | Major Products Identified |

| This compound + OH radical | Hydroxyl Addition | Dialdehyde, Naphthalene-1,8-dicarbaldehyde, 1,8-Naphthalic anhydride (B1165640), 1-Acenaphthenone |

| This compound + OH radical/NO₂ | Hydroxyl Addition/Nitration | Nitrothis compound |

Table 1: Summary of major products from the OH-initiated reactions of this compound.

Ozonolysis Reactions

The ozonolysis of this compound proceeds via the Criegee mechanism, involving the initial addition of ozone to the double bond to form a primary ozonide. rsc.org This unstable intermediate rapidly decomposes to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. psu.edu

The major product observed in situ from the gas-phase reaction of ozone with this compound is a secondary ozonide. nih.gov This secondary ozonide is formed from the recombination of the Criegee intermediate and the carbonyl compound. researchgate.net

While the secondary ozonide is the primary product observed in the gas phase, its thermal decomposition during analysis can lead to the detection of other products. researchgate.net These breakdown products include:

Naphthalene-1,8-dicarbaldehyde researchgate.netnih.gov

1,8-Naphthalic anhydride researchgate.netnih.gov

Oxathis compound-2-one researchgate.netnih.gov

1-Naphthaldehyde researchgate.netnih.gov

2-Hydroxy-1-naphthaldehyde nih.gov

α-Hydroxyhydroperoxide nih.gov

The formation of these products from the breakdown of the secondary ozonide highlights the complexity of the ozonolysis reaction and the subsequent analytical challenges. researchgate.net

| Reactant | Reaction Type | Primary Product | Breakdown Products |

| This compound + O₃ | Ozonolysis | Secondary Ozonide | Naphthalene-1,8-dicarbaldehyde, 1,8-Naphthalic anhydride, Oxathis compound-2-one, 1-Naphthaldehyde, 2-Hydroxy-1-naphthaldehyde, α-Hydroxyhydroperoxide |

Table 2: Summary of products from the ozonolysis of this compound.

Nitrate (B79036) Radical (NO3) Reactions

The reaction of this compound with the nitrate radical (NO3) is a significant atmospheric loss process, particularly at night. cdnsciencepub.com Kinetic studies have determined the rate coefficients for these reactions. One study reported the rate constants for the gas-phase reactions of this compound with nitrate radicals at 296 ± 2 K. acs.org

The reaction is initiated by the addition of the NO3 radical to the double bond of the this compound molecule. copernicus.org This addition is expected to preferentially occur at the less substituted carbon atom of the double bond. copernicus.org The resulting nitrooxy peroxy radical can undergo further reactions with other atmospheric species like RO2 or HO2 radicals to form various products. copernicus.org These products can include hydroxy nitrates, ketone nitrates, and peroxy nitrates. copernicus.org In some cases, dimeric organic nitrates have been identified as major products in the particle phase. copernicus.org

Theoretical studies have been conducted to understand the mechanism of the NO3-initiated atmospheric oxidation of acenaphthene, a related compound, which provides insights into the potential pathways for this compound as well. cdnsciencepub.com These studies reveal several energetically favorable reaction pathways. cdnsciencepub.com

| Reactant | Radical | Temperature (K) | Rate Coefficient | Reference |

| This compound | NO3 | 296 ± 2 | Data not specified in snippet | acs.org |

Intramolecular Bond Cleavage Studies

Theoretical studies using ab-initio Density Functional Theory (DFT) have investigated the mechanisms of C-C bond cleavage in this compound. eurjchem.comresearchgate.net The cleavage of a C-C bond in the five-membered ring is proposed to proceed through a singlet aromatic transition state via a disrotatory ring-opening reaction. eurjchem.comresearchgate.net This process is often followed by a sigmatropic hydrogen atom shift, leading to the formation of various moieties such as methylene (B1212753) (-CH2), acetylenyl, allenyl, or butadienyl groups in the final product. eurjchem.comresearchgate.net

The calculated activation energies for the C-C ring opening are in the range of 164-236 kcal/mol, with reaction energies between 52 and 193 kcal/mol. eurjchem.com Thermal decomposition studies, using semi-empirical methods, also suggest that the preferred reaction paths for this compound lead to the formation of acetylene (B1199291) as a final product. yu.edu.jo These studies identify the cleavage of the C1-C2 bond as a key initial step in some decomposition pathways. scispace.com

The cleavage of C-H bonds in this compound has also been studied theoretically. eurjchem.com The calculated reaction energies for C-H bond cleavage are reported to be in the range of 117-122 kcal/mol. eurjchem.com The corresponding activation energies for these processes are calculated to be between 147 and 164 kcal/mol. eurjchem.com In the context of reactions with transition metal clusters, intramolecular C-H bond cleavage has been observed, leading to the activation of the this compound molecule. researchgate.net

| Bond Type | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Method | Reference |

| C-C | 164-236 | 52-193 | ab-initio DFT (B3LYP) | eurjchem.com |

| C-H | 147-164 | 117-122 | ab-initio DFT (B3LYP) | eurjchem.com |

Reactivity of this compound Dianion with Electrophiles

The dianion of this compound can be prepared quantitatively by reacting this compound with sodium in tetrahydrofuran (B95107) (THF), often using ultrasonic vibration. tandfonline.comtandfonline.com This dianion is a highly reactive species. tandfonline.com

The this compound dianion exhibits selectivity in its reactions with electrophiles. tandfonline.comtandfonline.com Computational studies indicate that position 5 of the dianion has the highest charge density and the highest HOMO-coefficient, making it the most likely site for electrophilic attack. tandfonline.com

Experimental results confirm this selectivity. The reaction of the this compound dianion with methyl iodide results in selective alkylation at the 5-position. tandfonline.comtandfonline.com Subsequent addition of a proton donor, such as water, leads to protonation at the 1-position, forming 1,5-dihydro-5-methylthis compound. tandfonline.com If the order of addition is reversed, with the proton donor added first, the 5-hydrothis compound anion is formed, which then reacts with an alkyl halide to yield a 1-substituted acenaphthene derivative. tandfonline.comresearchgate.net This sequential addition of different electrophiles allows for the selective functionalization of this compound at positions 1 and 5. tandfonline.comtandfonline.com

However, some electrophiles with additional functional groups can oxidize the dianion back to this compound instead of undergoing addition reactions. tandfonline.comtandfonline.com

| Electrophile 1 | Electrophile 2 | Product | Reference |

| Methyl iodide | Water | 1,5-dihydro-5-methylthis compound | tandfonline.com |

| Water | Methyl iodide | 1-methylacenaphthene | tandfonline.com |

Reactions with Transition Metal Clusters

This compound can act as a ligand in reactions with transition metal clusters, exhibiting various coordination modes. rsc.org Its coordination behavior is of interest due to its relevance to metal catalysts supported on carbon materials. rsc.org

This compound has been shown to react with ruthenium and palladium clusters. rsc.org For instance, it can facially cap a Ru3 or Ru4 site in ruthenium clusters through oxidative π-addition modes. rsc.org In reactions with palladium clusters, this compound can exhibit a μ3-η2:η2:η2-π-coordination mode, bridging a Pd3 chain cluster. rsc.org It can also adopt a μ4-η5:η2:η3:η2-oxidative π-addition mode in a Pd4 sheet cluster. rsc.org

The reaction of this compound with osmium carbonyl clusters, such as Os3(CO)10(NCMe)2, has also been studied, leading to the activation and transformation of the this compound molecule. researchgate.net N-heterocyclic carbene ligands derived from this compound have been used to create stable and catalytically active transition metal complexes. dntb.gov.ua

| Metal Cluster | Coordination Mode of this compound | Reference |

| Ru3 / Ru4 | μ3-η5:η2:η3 / μ4-η5:η2:η3:η2-oxidative π-addition | rsc.org |

| Pd3 chain | μ3-η2:η2:η2-π-coordination | rsc.org |

| Pd4 sheet | μ4-η5:η2:η3:η2-oxidative π-addition | rsc.org |

Chemical Reactivity and Reaction Mechanisms of Acenaphthylene

Coordination Modes and Derivative Formation

Acenaphthylene and its derivatives are versatile ligands in organometallic chemistry, capable of coordinating to metal centers through various modes. The reactivity of the this compound core, particularly the C1=C2 double bond and the peri-fused five-membered ring, allows for a rich coordination chemistry. This has led to the development of a wide array of derivatives that serve as sophisticated ligands for numerous metal catalysts.

This compound itself can act as a ligand for organometallic compounds. atamanchemicals.com Its coordination behavior is particularly notable with metal clusters, where it can adopt unprecedented and complex bonding arrangements. In reactions with a hexaruthenium dihydride cluster, for example, this compound ligands have been observed to display several unique coordination modes. These include η⁵:η¹ edge bridging, η²:η² edge bridging, η⁶:η⁵:η¹ triangular face capping, and η⁵:η³:η²:η² quadruply bridging modes. acs.org Further studies on the bridging coordination of this compound have revealed its ability to bind to palladium clusters, such as a Pd3 chain or a Pd4 sheet. X-ray structure analysis has identified a μ3-π-coordination mode and a μ4-oxidative π-addition mode of the this compound ligand in these clusters. researchgate.net

A significant portion of this compound's role in coordination chemistry stems from its derivatives, most notably bis(imino)acenaphthene (BIAN) and this compound-fused N-heterocyclic carbenes (NHCs).

Bis(imino)acenaphthene (BIAN) Ligands: BIANs are synthesized from acenaphthenequinone (B41937) and are recognized as robust ligands for catalytically active metal centers. researchgate.netnih.gov These α-diimine ligands possess strong σ-donor and π-acceptor properties, which stabilize both high and low oxidation states of coordinated metals. researchgate.net BIAN ligands form stable complexes with a vast range of elements, including main group metals and transition metals such as palladium, nickel, ruthenium, cobalt, and molybdenum. researchgate.netrsc.orgnih.gov The steric and electronic properties of BIAN ligands can be readily tuned by modifying the N-aryl substituents, which influences the catalytic activity and stability of their metal complexes. mdpi.com For instance, the reaction of 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN) with molybdenum hexacarbonyl yields (dpp-BIAN)Mo(CO)₄. rsc.org Similarly, palladium complexes of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type bearing BIAN-NHC ligands have been synthesized and are effective in cross-coupling reactions. mdpi.comacs.org

This compound-Fused N-Heterocyclic Carbene (NHC) Ligands: Another major class of derivatives is the this compound-fused NHCs. These ligands combine the rigid this compound backbone with the strong σ-donating character of NHCs, creating a unique stereoelectronic profile. mdpi.com The synthesis of these ligands often starts with the reduction of BIAN derivatives to the corresponding 1,2-diamines, followed by a ring-closing reaction to form the imidazolinium salt precursor. acs.org These NHC precursors are then used to synthesize metal complexes with copper, palladium, and other transition metals. mdpi.comacs.org For example, this compound-fused NHC-copper(I) complexes have been prepared and show promise in catalytic hydrogenation reactions. acs.org The fusion of the this compound unit is thought to enhance steric fine-tuning of the catalytically active site. researchgate.net

Other Heterocyclic Derivatives: The versatility of this compound extends to the synthesis of various fused heteroarenes. Through palladium-catalyzed reaction cascades involving Suzuki–Miyaura cross-coupling and intramolecular C–H arylation, a range of this compound-fused heterocycles like thiophenes, furans, pyrazoles, and pyridines have been synthesized. beilstein-journals.orgnih.gov The coordination chemistry of these novel heterocyclic systems is an active area of research. beilstein-journals.orgnih.govnih.govrsc.orgrsc.org For instance, a 1-aza-2-phospha-acenaphthene complex of tungsten has been synthesized, demonstrating a novel derivative formed through P-coordination enabled elimination of chloromethane. nih.govrsc.orgrsc.org

The table below summarizes some of the documented coordination modes of this compound and its derivatives.

Polymerization Science of Acenaphthylene

Polyacenaphthylene Synthesis

The synthesis of polythis compound can be achieved through several polymerization techniques, including thermal, ionic, Friedel-Crafts, and emulsion methods. researchgate.net

Thermal polymerization of this compound can be carried out either in bulk or in the presence of peroxide-type catalysts. researchgate.net This method has been shown to produce high molecular weight polythis compound, with molecular weights reported to exceed 100,000. researchgate.net Studies on the polymer's microstructure indicate that polythis compound synthesized via bulk thermal polymerization is predominantly composed of threo-disyndiotactic configurations. monash.edu

Ionic polymerization of this compound has been investigated using initiators such as boron trifluoride (BF₃) and n-butyllithium. nih.govoclc.orgnih.gov These reactions can yield polymers with different stereochemical structures. nih.govoclc.orgnih.gov Research has led to the isolation of four distinct types of polythis compound from polymerizations initiated by these ionic species, with assignments as syndiotactic or isotactic based on infrared and NMR spectroscopy. nih.govoclc.orgnih.gov

The polymerization initiated by boron trifluoride, often in a solvent like chlorobenzene, results in a reaction mixture that can range in color from deep green to black. nih.gov There have been conflicting reports regarding the molecular weight of polythis compound produced with boron trifluoride initiators. Some studies have reported number-average molecular weights of around 125,000 to 150,000, while other measurements using vapor-pressure osmometry indicated lower values in the range of 2,670 to 7,070, suggesting a mean degree of polymerization of about 20. nih.govsemanticscholar.org

Polymerizations initiated with n-butyllithium under certain conditions have been reported to result in low yields. nih.govsemanticscholar.org The resulting polymer, designated as a different type from those obtained with BF₃, highlights the influence of the initiator on the final product. nih.govsemanticscholar.org

| Initiator | Co-catalyst/Solvent | Temperature (°C) | Yield (%) | Polymer Type/Notes |

|---|---|---|---|---|

| Boron Trifluoride | Chlorobenzene | -15 | 23.3 | - |

| Boron Trifluoride | Chlorobenzene/Methanol | -15 | 0.0 | Methanol co-initiator inhibited polymerization |

| n-Butyllithium | Benzene (B151609) | 25 | 1.5 | Type N polymer isolated |

| n-Butyllithium | Benzene | 50 | 4.9 | Type N polymer isolated |

Polythis compound can be synthesized via Friedel-Crafts polymerization. researchgate.net This method is a type of polycondensation reaction catalyzed by a Lewis acid, which facilitates the alkylation of aromatic compounds. rsc.org In a typical Friedel-Crafts polymerization, the Lewis acid catalyst activates a linker molecule, creating a reactive intermediate that is then attacked by the monomer, in this case, an aromatic compound, to form a polymer. researchgate.net This versatile strategy allows for the creation of cross-linked polymer networks. rsc.orgrsc.org

Emulsion polymerization offers another route to synthesize polythis compound. researchgate.net A notable method involves using a water-soluble initiator, such as potassium persulfate (K₂S₂O₈), with sodium oleate (B1233923) as the emulsifier. researchgate.netresearchgate.net In this process, the crystalline this compound monomer, which is insoluble in water at the polymerization temperature of 50°C, is dispersed in the aqueous phase. researchgate.netresearchgate.net This technique has successfully produced rigid-chain polythis compound with a molecular weight of 150,000, as determined by gel permeation chromatography. researchgate.netresearchgate.net

Copolymerization Studies

This compound can be copolymerized with various other monomers to create materials with modified properties. researchgate.net It is known to form copolymers with monomers such as styrene (B11656) and maleic anhydride (B1165640). google.com

The copolymerization of this compound with styrene has been studied to assess its potential as an industrial monomer. researchgate.net A significant finding is that incorporating this compound units into the polystyrene chain leads to a substantial increase in the softening point of the resulting copolymer. researchgate.net However, the electrical properties of these copolymers are not significantly different from those of polystyrene. researchgate.net Analysis of the ultraviolet absorption spectra of this compound-styrene copolymers has indicated that the this compound units have a tendency to enter the polymer chain in groups rather than as single, randomly distributed units. researchgate.net

This compound-Isobutylene Copolymers

Copolymers of this compound and isobutylene (B52900) have been synthesized through low-temperature polymerization using Friedel-Crafts-type catalysts. researchgate.net The resulting products are characterized by a relatively low molecular weight. researchgate.net Analysis of the ultraviolet absorption spectra of these copolymers indicates that the this compound units have a tendency to cluster together in the macromolecular structure, rather than being distributed randomly as single units. researchgate.net

The synthesis of block copolymers, specifically poly(this compound-b-isobutylene-b-acenaphthylene), has also been achieved. osti.gov These thermoplastic elastomers are synthesized via living polymerization. osti.gov The process for producing isobutylene polymers with functional terminal end groups often involves cationic polymerization in the presence of a Lewis acid catalyst and a specific mixed solvent system. google.com This method allows for the introduction of functional groups at the ends of the polymer chains. google.com

| Property | Description |

| Synthesis Method | Low-temperature polymerization with Friedel-Crafts-type catalysts. researchgate.net |

| Molecular Weight | Relatively low. researchgate.net |

| Monomer Distribution | This compound units tend to form groups within the copolymer chain. researchgate.net |

| Block Copolymers | Poly(this compound-b-isobutylene-b-acenaphthylene) can be synthesized. osti.gov |

This compound-Butadiene Copolymers (Diels-Alder Condensation)

Under specific conditions, this compound and butadiene can undergo a Diels-Alder condensation to form tetrahydrofluoranthene. researchgate.net However, linear copolymers of this compound and butadiene can be produced through emulsion polymerization. researchgate.net The rate of emulsion copolymerization of butadiene and styrene, which can be analogous, is significantly influenced by the presence of high-molecular-weight mercaptans as promoters. researchgate.net

Recent research has demonstrated the synthesis of highly cis-1,4 selective (up to 98%) polybutadiene (B167195) through coordination–insertion polymerization using acenaphthene-based α-diimine cobalt complexes. nih.gov These catalysts exhibit high thermostability, leading to high yields of polybutadiene with a relatively narrow molecular weight distribution and high molecular weight. nih.gov These complexes have also been successful in promoting the copolymerization of 1,3-butadiene (B125203) with polar monomers. nih.gov

| Reaction Type | Product | Method |

| Diels-Alder Condensation | Tetrahydrofluoranthene | High temperature reaction. researchgate.net |

| Linear Copolymerization | This compound-Butadiene Copolymer | Emulsion polymerization. researchgate.net |

| Coordination Polymerization | cis-1,4 Polybutadiene | Acenaphthene-based α-diimine cobalt complexes. nih.gov |

Crosslinked Polymers Utilizing this compound

This compound can be used to create crosslinked polymers through various methods. It can be homopolymerized or copolymerized with divinylbenzene, or with both styrene and divinylbenzene, using free-radical initiated suspension polymerizations. researchgate.net The acenaphthyl residues in these polymers are more susceptible to electrophilic attack than the phenyl residues in polystyrene. researchgate.net

These crosslinked polymers can undergo further chemical modifications. For instance, they can be mercuriated using mercury(II) acetate (B1210297) or thalliated with thallium(III) trifluoroacetate. researchgate.net Subsequent reactions can introduce other functional groups; for example, reacting the metallated polymers with iodine yields iodinated polymers. researchgate.net

This compound also serves as an effective antioxidant in cross-linked polyethylene (B3416737) and ethylene-propylene rubber. atamanchemicals.comwikipedia.org Furthermore, the addition of a photoacid or heat acid generator to antireflection film-forming compositions containing this compound polymers can facilitate effective crosslinking at relatively low temperatures. google.com

| Polymerization Method | Monomers | Key Feature |

| Suspension Polymerization | This compound (homopolymer) | Crosslinked structure. researchgate.net |

| Suspension Polymerization | This compound, Divinylbenzene | Crosslinked structure with enhanced reactivity. researchgate.net |

| Suspension Polymerization | This compound, Styrene, Divinylbenzene | Crosslinked structure with enhanced reactivity. researchgate.net |

Stereoregularity in this compound Polymers

The polymerization of this compound can lead to polymers with distinct stereoregularity, primarily syndiotactic and isotactic conformations. The bulky and rigid nature of the 1,8-perinaphthylene residue in this compound plays a significant role in controlling the chain conformation. nih.govsemanticscholar.org The stereochemistry of the resulting polythis compound can be influenced by the choice of initiator and reaction conditions. nih.govnih.gov

Syndiotactic Conformations

Syndiotactic polythis compound is characterized by a trans arrangement of the monomer units along the polymer backbone. nih.govsemanticscholar.org This conformation is often described as a "rod-like" structure. nih.gov The formation of predominantly trans-syndiotactic polythis compound has been observed in polymerizations initiated by solid hydroxyfluoroboric acids. nih.govsemanticscholar.org The infrared spectrum of the syndiotactic polymer shows a characteristic C-H stretch frequency corresponding to an isolated tertiary aliphatic C-H bond. nih.govsemanticscholar.org

The synthesis of highly syndiotactic polymers from various monomers has been a focus of research, utilizing specific discrete catalyst or initiator systems that exhibit high activity and efficiency. rsc.org

| Property | Description |

| Conformation | Trans-syndiotactic, "rod-like" structure. nih.gov |

| Initiators | Solid hydroxyfluoroboric acids. nih.govsemanticscholar.org |

| Spectroscopic Feature | Distinct C-H stretch frequency for isolated tertiary aliphatic C-H. nih.govsemanticscholar.org |

Isotactic Conformations

Isotactic polythis compound adopts a helical conformation. nih.gov The formation of trans-isotactic polythis compound can be favored when using initiators like methoxyfluoroboric acid, which can stabilize the propagating polymer carbonium ion. nih.govsemanticscholar.org Polymerization of this compound initiated by n-butyllithium has also been shown to produce trans-isotactic polythis compound. nih.govnih.gov

The helical structure of the trans-isotactic polymer results in different steric interactions compared to the syndiotactic form, which can be observed in its infrared spectrum. nih.gov The development of methods for the library synthesis of highly isotactic polymers with various pendant groups is an active area of research, as tacticity significantly influences physical properties. chemrxiv.org

| Property | Description |

| Conformation | Trans-isotactic, helical structure. nih.gov |

| Initiators | Methoxyfluoroboric acid, n-butyllithium. nih.govsemanticscholar.orgnih.gov |

| Spectroscopic Feature | C-H stretch frequency influenced by 1,3-axial proton interactions within the helix. nih.gov |

Theoretical and Computational Investigations of Acenaphthylene

Vibrational and Electronic Spectroscopy Simulations

IR Intensity Distribution Calculations

Theoretical calculations of the infrared (IR) spectra for acenaphthylene and its radical cation have been instrumental in assigning and interpreting experimental spectroscopic data. furman.eduresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these calculations.

Research has utilized functionals such as B3LYP and BP86 paired with basis sets like 6-31G(d) to predict the vibrational spectra of both neutral and cationic this compound. furman.edumpg.de These computational studies have revealed significant predicted differences between the IR intensity distributions of the neutral molecule and its corresponding cation. furman.eduresearchgate.net The calculated spectra for the this compound cation (AcN˙+) have shown a strong correlation with experimental infrared multiphoton dissociation (IRMPD) or infrared photodissociation (IRPD) spectra, which has been crucial in identifying AcN˙+ as a common fragmentation product from the dissociative ionization of other polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) and phenanthrene. nih.govru.nl The agreement between the calculated vibrational frequencies and the experimental data is typically within a 10 cm⁻¹ deviation for the fundamental modes. ru.nl This strong correspondence allows for confident structural characterization of ions in the gas phase. nih.gov

| Species | Computational Method | Functional | Basis Set | Key Finding | Reference |

|---|---|---|---|---|---|

| Neutral this compound | DFT | B3LYP, BP86 | 6-31G(d) | Predicted large differences in IR intensity distributions between neutral and cationic forms. | furman.edumpg.de |

| This compound Cation | DFT | B3LYP, BP86 | 6-31G(d) | ||

| This compound Cation | DFT (Anharmonic) | B3LYP | 6-311G(d,p) | Good agreement (<10 cm⁻¹ deviation) with experimental IRPD spectra. | ru.nl |

Excited State Calculations

The electronic properties and transitions of this compound have been investigated using time-dependent density functional theory (TDDFT), a standard method for calculating electronic excited states. furman.edumpg.de These calculations are essential for understanding the molecule's behavior upon absorption of UV/visible light.

For the this compound radical cation, TDDFT calculations have been performed to elucidate its electronic structure and to help assign observed optical bands. furman.edu Studies have employed various functionals, including SVWN, BLYP, and B3LYP, in conjunction with the 6-31G(d,p) basis set, which is considered adequate for this type of calculation on PAH cations. furman.edumpg.de Theoretical investigations for the this compound cation predicted ten low-lying excited states. furman.eduresearchgate.net Notably, the energies of three of these calculated excited states were found to closely match the energies of optical bands observed experimentally. furman.edumpg.de Generally, TDDFT is capable of reproducing the vertical excitation energies for the low-lying states of PAH cations to within 0.3 eV of experimental values. mpg.de

| Species | Computational Method | Functionals | Basis Set | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound Cation | TDDFT | SVWN, BLYP, B3LYP | 6-31G(d,p) | - Ten low-lying excited states were predicted.

| furman.eduresearchgate.netmpg.de |

Environmental Fate and Ecotoxicological Research on Acenaphthylene

Atmospheric Transport and Degradation

Acenaphthylene's presence in the atmosphere is a critical aspect of its environmental lifecycle, influencing its distribution and transformation.

Gas-Phase Presence and Reactivity

Primarily existing in the gas phase in the atmosphere, this compound is susceptible to chemical transformation through reactions with various atmospheric oxidants. researchgate.net Studies have shown that it reacts with hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and ozone. researchgate.netresearchgate.net The estimated atmospheric half-lives for these reactions are approximately 3.5 hours with OH radicals, 0.7 hours with ozone, and a rapid 10 minutes with nitrate radicals during the nighttime. nih.gov These reactions are significant pathways for its degradation in the troposphere. researchgate.net The rate constants for the gas-phase reactions of this compound with chlorine atoms have also been measured, indicating another potential atmospheric oxidation pathway, particularly in coastal and marine boundary layers. nih.govacs.org

The reactivity of this compound is notably influenced by its unique structure, which includes a carbon-carbon double bond within its five-membered ring, making it readily reactive with atmospheric oxidants. researchgate.net Research has focused on understanding the kinetics of these gas-phase reactions to better predict the atmospheric lifetime and fate of this compound. researchgate.netresearchgate.net

Accumulation and Distribution in Environmental Compartments

Once released into the environment, this compound can accumulate and be distributed across various environmental matrices.

Presence in Water and Sediments

This compound is frequently detected in aquatic environments, including surface water and sediments. usgs.govscielo.br Its presence in water can result from atmospheric deposition, surface runoff, and industrial and municipal wastewater discharges. mdpi.com Due to its hydrophobic nature, this compound has a tendency to adsorb to particulate matter in the water column and accumulate in sediments, which act as a major environmental sink. mdpi.comcanada.ca

Concentrations of this compound in water and sediment vary depending on the proximity to pollution sources. For instance, studies in Guanabara Bay, Brazil, found total PAH concentrations in water samples ranging up to 1,592 ng L-1, with this compound being one of the dominant low molecular weight compounds. scielo.br In the same study, sediment concentrations were significantly higher, classifying the majority of samples as highly contaminated. scielo.br Similarly, research in Dalian, China, showed that low molecular weight PAHs like this compound were dominant in the water phase, while higher molecular weight PAHs were more prevalent in sediments. researchgate.net The distribution between water and sediment is a dynamic process, with potential for resuspension from sediment back into the water column. researchgate.net

Bioaccumulation Potential

This compound has a demonstrated potential for bioaccumulation in aquatic organisms. nih.govmdpi.com The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, has been observed in the range of 225-545 for this compound, suggesting a high potential for bioconcentration. nih.gov This accumulation can occur through direct uptake from contaminated water or ingestion of contaminated sediment and food sources. health.state.mn.us

Studies have shown the presence of this compound in various aquatic species. For example, in the coastal waters of Benin, this compound was among the PAHs accumulated by organisms, with lower molecular weight PAHs being more prevalent in biota. tandfonline.com Research on simping scallops in Indonesian waters also revealed the bioaccumulation of this compound, highlighting their role as bioindicators of environmental contamination. e3s-conferences.org The process of bioaccumulation can lead to the transfer of this compound through the food chain, potentially reaching higher trophic levels. mdpi.com

Ecotoxicity Studies

The presence of this compound in the environment raises concerns about its potential toxic effects on living organisms. researchgate.net Ecotoxicity studies aim to understand these impacts on various species.

Research has shown that this compound can be toxic to aquatic organisms. health.state.mn.us For instance, studies on the soil-dwelling springtail Folsomia fimetaria demonstrated that this compound was among the PAHs that significantly affected the survival and reproduction of the test organisms. nih.gov The toxicity of PAHs in this study was found to increase with their lipophilicity. nih.gov

In aquatic environments, this compound can induce adverse effects in fish. Studies on zebrafish have investigated the mechanisms of acenaphthene-induced liver toxicity, showing that it can cause oxidative stress and inflammation. researchgate.net While this study focused on acenaphthene (B1664957), the findings are relevant to understanding the potential toxicity of related PAHs like this compound. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, meaning it is not classifiable as to its carcinogenicity to humans. researchgate.net However, some of its metabolites, such as 1,2-Epoxyacenaphthene, are considered to be of toxic significance. researchgate.net

The table below summarizes findings from various ecotoxicity studies on this compound and related compounds.

| Organism | Endpoint | Observed Effect | Reference |

| Folsomia fimetaria (Springtail) | Survival and Reproduction | Significant adverse effects | nih.gov |

| Aquatic Organisms | Toxicity | Acenaphthene is toxic at concentrations found in surface water | health.state.mn.us |

| Zebrafish (Danio rerio) | Liver Toxicity (from Acenaphthene) | Induced oxidative stress and inflammation | researchgate.net |

Toxicity to Aquatic Organisms

This compound, a polycyclic aromatic hydrocarbon (PAH) composed of three fused rings, is listed as a priority pollutant by environmental agencies due to its presence in the environment and potential for harmful effects. mdpi.com It is found in coal tar, petroleum products, and is a product of the incomplete combustion of organic materials, leading to its release into aquatic ecosystems. dcceew.gov.auresearchgate.net While PAHs as a class are known to exhibit moderate to high acute and chronic toxicity to aquatic life, specific ecotoxicological data for this compound are notably scarce in publicly available scientific literature, especially when compared to its hydrogenated counterpart, acenaphthene. dcceew.gov.au